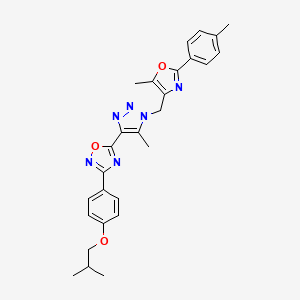
3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure comprises multiple functional groups that contribute to its biological activity, including oxadiazole, triazole, and oxazole rings. These functionalities are often associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that triazole derivatives showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low micromolar range . The presence of the isobutoxyphenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Compounds similar to 3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have been evaluated for anticancer activity. For example, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism of action is often linked to the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A quantitative structure–activity relationship (QSAR) analysis revealed that modifications to the phenyl ring and the introduction of different substituents can significantly affect potency . For instance:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased lipophilicity |
| Electron-withdrawing | Decreased activity |
This table illustrates how varying substituents on the phenyl group can modulate biological activity.
Case Study 1: Antimicrobial Evaluation
In a recent study assessing a series of oxadiazole derivatives, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values as low as 0.50 µM against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
Another study focused on evaluating the anticancer potential of oxadiazole derivatives against human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through mitochondrial pathways .
科学研究应用
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a study on 1,3,4-oxadiazole derivatives demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural modifications in compounds similar to the target molecule can enhance their antibacterial efficacy.
Antioxidant Properties
Several studies have indicated that oxadiazole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals and mitigate oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders . The incorporation of different substituents in the oxadiazole ring can tailor the antioxidant activity.
Anti-inflammatory Effects
Compounds containing oxadiazoles have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis Methodologies
The synthesis of 3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions that include:
- Formation of Oxadiazole Ring : The initial step often involves the condensation of hydrazides with carboxylic acids or their derivatives to form the oxadiazole structure.
- Triazole Formation : Subsequent reactions may involve the use of azides and alkynes in a click chemistry approach to construct the triazole moiety.
- Functionalization : The introduction of isobutoxy and methyl groups can be achieved through nucleophilic substitution reactions or coupling reactions using appropriate reagents .
Case Study 1: Antimicrobial Screening
A series of synthesized oxadiazole derivatives were evaluated for their antimicrobial activity against common pathogens. Compounds exhibiting structural similarities to the target molecule showed promising results comparable to established antibiotics .
Case Study 2: Antioxidant Evaluation
In vitro assays demonstrated that specific derivatives had higher radical scavenging activity than standard antioxidants such as ascorbic acid. This suggests potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .
属性
IUPAC Name |
5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-16(2)15-34-22-12-10-20(11-13-22)25-29-27(36-31-25)24-18(4)33(32-30-24)14-23-19(5)35-26(28-23)21-8-6-17(3)7-9-21/h6-13,16H,14-15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORNNXBSZAGJHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC=C(C=C5)OCC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













